molecular formula C14H14ClNO2 B2906097 4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride CAS No. 259807-79-9

4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride

Cat. No.: B2906097
CAS No.: 259807-79-9
M. Wt: 263.72
InChI Key: MEAIYDKFAPPJAY-UHFFFAOYSA-N
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Description

4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C14H13NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but lacks the phenyl group attached to the aminomethyl moiety.

    4-(Aminomethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

    4-(Aminomethyl)phenylmethanol: Contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness: 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both aminomethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

4-[3-(aminomethyl)phenyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17;/h1-8H,9,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAIYDKFAPPJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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